molecular formula C20H20FN3O2S B14942369 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14942369
M. Wt: 385.5 g/mol
InChI Key: QQBVCQFTILETBG-UHFFFAOYSA-N
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Description

5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a synthetic organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The starting materials might include ethoxypropylamine, 4-fluorobenzaldehyde, and 2-thiophenecarboxylic acid. The synthesis could involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization: Formation of the pyrrolopyrazole ring through intramolecular cyclization.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Scaling Up: Adjusting the quantities of reagents and solvents.

    Process Optimization: Fine-tuning temperature, pressure, and reaction time.

    Automation: Utilizing automated reactors and continuous flow systems for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrrolopyrazoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development, particularly if it shows activity against diseases like cancer or inflammation.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazole Derivatives: Other compounds in this class might include variations with different substituents on the pyrrole or pyrazole rings.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group might share similar chemical properties and reactivity.

Uniqueness

What sets 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE apart is its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-11-4-10-24-19(13-6-8-14(21)9-7-13)16-17(15-5-3-12-27-15)22-23-18(16)20(24)25/h3,5-9,12,19H,2,4,10-11H2,1H3,(H,22,23)

InChI Key

QQBVCQFTILETBG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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